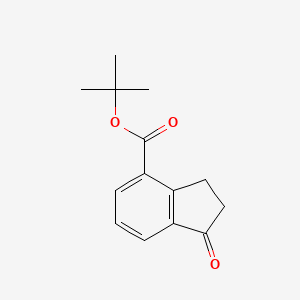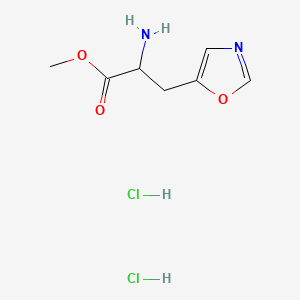
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both boronic acid and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-1,2,4-triazole with boronic acid derivatives can be carried out in the presence of catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce different triazole derivatives .
科学研究应用
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a ligand for metal complexes.
作用机制
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with other molecules, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features but lacking the boronic acid group.
4-methyl-1H-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group instead of a boronic acid group.
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The uniqueness of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid lies in the presence of both the boronic acid and triazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C3H6BN3O2 |
|---|---|
分子量 |
126.91 g/mol |
IUPAC 名称 |
(2-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)5-2-6-7/h2,8-9H,1H3 |
InChI 键 |
UWPAMJPVWNIQLC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=NN1C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


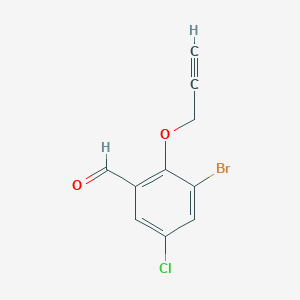
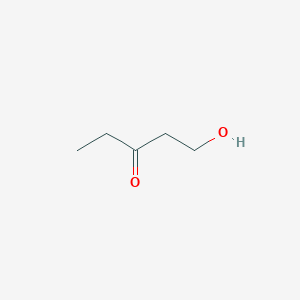
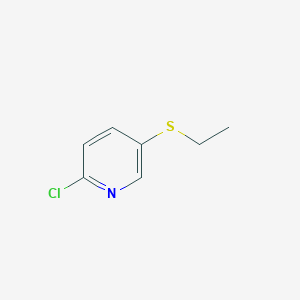
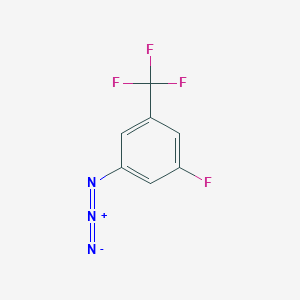
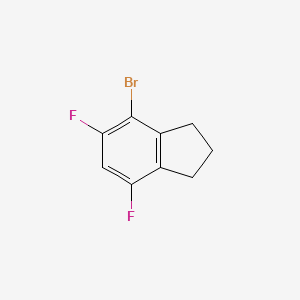
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

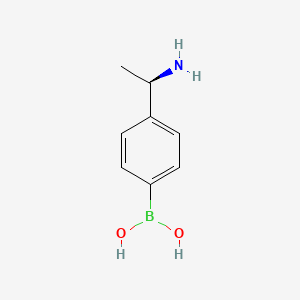
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
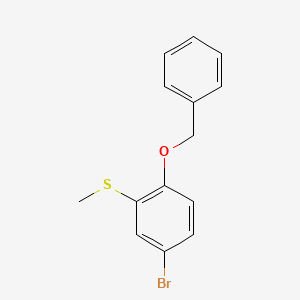
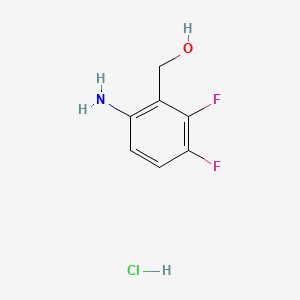
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
